Product packaging for Stearoyl coenzyme A lithium(Cat. No.:CAS No. 193402-48-1)

Stearoyl coenzyme A lithium

Cat. No.: B573382
CAS No.: 193402-48-1
M. Wt: 1057.73
InChI Key: MPFKQSRFWSQHAV-VXVXVQOXSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fatty Acyl-CoAs as Central Metabolic Intermediates

Fatty acyl-Coenzyme A (acyl-CoA) molecules are fundamental to cellular metabolism, acting as critical intermediates in a multitude of biochemical pathways. creative-proteomics.com These molecules are formed when a fatty acid is linked to Coenzyme A (CoA), a process that activates the fatty acid for subsequent metabolic reactions. creative-proteomics.com Acyl-CoAs are diverse, varying in the length and saturation of their fatty acid chains. creative-proteomics.com

Their central role is evident in processes such as:

Fatty acid synthesis and oxidation: Acyl-CoAs are the building blocks for creating longer fatty acid chains and are also broken down to release energy in the form of ATP. creative-proteomics.com

Cholesterol metabolism: They are involved in the esterification of cholesterol for storage and transport. creative-proteomics.com

Ketogenesis: Acyl-CoAs contribute to the formation of ketone bodies, an alternative energy source for the body. creative-proteomics.com

The regulation of acyl-CoA metabolism is crucial for maintaining cellular energy balance and is intricately linked to various signaling pathways within the cell. annualreviews.org

Significance of Stearoyl Coenzyme A as a Precursor and Signaling Molecule in Lipid Metabolism

Stearoyl coenzyme A, an 18-carbon saturated fatty acyl-CoA, holds a particularly significant position in lipid metabolism. wikipedia.org It serves as a primary substrate for the enzyme stearoyl-CoA desaturase (SCD), which introduces a double bond into the fatty acid chain to create oleoyl-CoA, a monounsaturated fatty acid. wikipedia.orgwikipedia.org This conversion is a rate-limiting step in the synthesis of monounsaturated fatty acids. wikipedia.orgphysiology.orgnih.gov

The products derived from stearoyl-CoA are essential components of various lipids, including:

Phospholipids (B1166683) nih.gov

Triglycerides nih.govresearchgate.net

Cholesterol esters nih.gov

Wax esters nih.gov

The ratio of saturated to monounsaturated fatty acids, which is influenced by the activity of SCD on stearoyl-CoA, is critical for maintaining the fluidity of cell membranes and is implicated in cellular signaling and differentiation. researchgate.netmdpi.com

Beyond its role as a precursor, stearoyl-CoA and its derivatives can act as signaling molecules. For instance, the levels of different acyl-CoAs can influence transcription and intermediary metabolism. molbiolcell.org The balance between stearoyl-CoA and oleoyl-CoA has been shown to affect cellular processes and is linked to various metabolic states. nih.gov Furthermore, stearoyl-CoA is a substrate in the synthesis of sphingolipids, another class of important signaling and structural lipids. researchgate.netnih.gov

Historical Context and Evolution of Stearoyl Coenzyme A Research

The discovery of Coenzyme A by Fritz Lipmann in 1946 was a landmark in understanding intermediary metabolism, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953. wikipedia.org This discovery paved the way for identifying its various acylated forms, including stearoyl-CoA.

Early research focused on elucidating the fundamental roles of fatty acyl-CoAs in fatty acid synthesis and oxidation. The enzyme that utilizes stearoyl-CoA, stearoyl-CoA desaturase, has been a subject of intense study. Research on this enzyme has revealed its critical role in lipid metabolism and its regulation by dietary and hormonal factors. physiology.orgnih.gov

More recent research has delved into the tissue-specific functions and the various isoforms of SCD in different species. wikipedia.orgnih.gov The evolution of the SCD gene family has been traced back to early vertebrates, highlighting the conserved and vital role of stearoyl-CoA metabolism. nih.gov Current research continues to explore the intricate involvement of stearoyl-CoA and its metabolic pathways in complex diseases and as a potential therapeutic target. nih.govnih.gov The use of isotopically labeled forms, such as Stearoyl-13C18 Coenzyme A Lithium Salt, has become a valuable tool for tracing the metabolic fate of stearoyl-CoA in research settings. moleculardepot.commedchemexpress.com

Interactive Data Tables

Table 1: Key Properties of Stearoyl Coenzyme A Lithium Salt

PropertyValue
CAS Number 193402-48-1 glpbio.comsigmaaldrich.com
Molecular Formula C39H70LiN7O17P3S glpbio.com
Molecular Weight 1034.00 g·mol−1 wikipedia.org
Appearance Powder moleculardepot.com
Storage Temperature -20°C glpbio.comsigmaaldrich.com

Table 2: Major Metabolic Roles of Stearoyl Coenzyme A

Metabolic PathwayRole of Stearoyl-CoAKey Product(s)
Monounsaturated Fatty Acid Synthesis Substrate for Stearoyl-CoA Desaturase (SCD) wikipedia.orgOleoyl-CoA wikipedia.org
Fatty Acid Elongation Precursor for the synthesis of very-long-chain fatty acids diva-portal.orgLonger-chain saturated fatty acids
Sphingolipid Synthesis Acyl donor for the formation of dihydroceramide (B1258172) nih.govpsu.eduDihydroceramide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H66Li4N7O17P3S B573382 Stearoyl coenzyme A lithium CAS No. 193402-48-1

Properties

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFKQSRFWSQHAV-VXVXVQOXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66Li4N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1057.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Enzymatic Transformations and Metabolic Pathways Involving Stearoyl Coenzyme a

Stearoyl-CoA Desaturase (SCD) Enzymes and Their Catalytic Mechanisms

Stearoyl-CoA desaturase (SCD) is a central enzyme in the metabolism of fatty acids. nih.gov Located in the endoplasmic reticulum, it catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs). wikipedia.orggsartor.org This process is crucial for maintaining the appropriate balance between saturated and monounsaturated fatty acids, which in turn affects the composition and fluidity of cellular membranes. gsartor.org

Isoform Diversity and Tissue-Specific Expression (e.g., Human SCD1, SCD5; Murine SCD1-4)

The SCD enzyme exists in multiple isoforms, with their expression varying between species and tissues. nih.govnih.gov In humans, two primary isoforms have been identified: SCD1 and SCD5. wikipedia.orgnih.gov SCD1 is expressed almost universally across tissues, with particularly high levels in lipogenic tissues like the liver and adipose tissue. nih.govnih.govnih.gov In contrast, SCD5 expression is more restricted, found predominantly in the brain and pancreas. nih.govnih.gov

Mice, on the other hand, possess four distinct SCD isoforms: SCD1, SCD2, SCD3, and SCD4. nih.govresearchgate.net Murine SCD1 is broadly expressed, similar to its human counterpart. nih.govnih.gov SCD2 is primarily found in the brain and is also induced in the liver and adipose tissue under certain dietary conditions. nih.govnih.govnih.govplos.org SCD3 expression is largely confined to the skin and certain glands, while SCD4 is mainly expressed in the heart. nih.govnih.govresearchgate.netyoutube.com This tissue-specific expression pattern suggests specialized roles for each isoform in different metabolic contexts. nih.govnih.gov

Table 1: Tissue-Specific Expression of Human and Murine SCD Isoforms
IsoformHuman ExpressionMurine Expression
SCD1Ubiquitous, high in liver and adipose tissue nih.govnih.govnih.govUbiquitous, high in liver and adipose tissue nih.govnih.gov
SCD2-Brain, induced in liver and adipose tissue nih.govnih.govnih.govplos.org
SCD3-Skin, Harderian and preputial glands nih.govnih.govyoutube.com
SCD4-Heart nih.govnih.govresearchgate.net
SCD5Brain, pancreas nih.govnih.gov-

Biochemical Reaction of Δ9-Desaturation

The primary function of SCD enzymes is to introduce a double bond at the delta-9 position (the ninth carbon from the carboxyl group) of long-chain fatty acyl-CoAs. nih.govontosight.ai This reaction, known as Δ9-desaturation, is an oxidative process that converts saturated fatty acids into monounsaturated fatty acids. gsartor.org

Substrate Specificity of Stearoyl-CoA (C18:0) and Palmitoyl-CoA (C16:0)

SCD enzymes exhibit specificity for certain saturated fatty acyl-CoA substrates. The most preferred substrates are stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0). nih.govgsartor.orgnih.gov The desaturation of stearoyl-CoA yields oleoyl-CoA (C18:1), while the desaturation of palmitoyl-CoA produces palmitoleoyl-CoA (C16:1). nih.govnih.gov While these are the primary substrates, SCD can act on a range of methylene-interrupted fatty acyl-CoAs. nih.govgsartor.org Some murine isoforms, like SCD3, show a preference for C14:0 and C16:0 fatty acids. uniprot.org

Cofactor Requirements for SCD Activity (e.g., Molecular Oxygen, NAD(P)H, Cytochrome b5, Cytochrome b5 Reductase)

The desaturation reaction catalyzed by SCD is a complex process that requires several cofactors to proceed. wikipedia.org It is an aerobic process, meaning it requires molecular oxygen (O₂). nih.govontosight.ai The reaction also necessitates a source of reducing equivalents, which is provided by NAD(P)H (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). nih.govnih.gov

Structural Basis of Catalysis: Diiron-oxo Center and Metal Ion Coordination

At the heart of the SCD enzyme's catalytic activity is a diiron center. wikipedia.orgresearchgate.net This center is crucial for the activation of molecular oxygen, a necessary step for the desaturation reaction. researchgate.net The two iron ions are coordinated by the imidazole (B134444) side chains of nine conserved histidine residues. researchgate.netresearchgate.net This unique coordination is distinct from other diiron-containing enzymes and is thought to be key to the specific catalytic mechanism of SCD. researchgate.netresearchgate.net

The structure of the enzyme features a long, hydrophobic tunnel that accommodates the acyl chain of the substrate. researchgate.net This tunnel positions the C9 and C10 carbons of the fatty acyl-CoA in close proximity to the diiron center, which provides the structural basis for the regioselectivity and stereospecificity of the desaturation reaction, ensuring the formation of a cis-double bond at the correct position. researchgate.net The catalytic mechanism is believed to involve the sequential removal of hydrogen atoms from the C9 and C10 positions. gsartor.org

Principal Monounsaturated Fatty Acyl-CoA Products: Oleoyl-CoA (C18:1) and Palmitoleoyl-CoA (C16:1)

The primary products of the SCD-catalyzed reaction are oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), derived from the desaturation of stearoyl-CoA and palmitoyl-CoA, respectively. nih.govnih.gov These monounsaturated fatty acyl-CoAs are the most abundant MUFAs in the body and serve as crucial precursors for the synthesis of a variety of lipids, including phospholipids (B1166683), triglycerides, and cholesterol esters. nih.govwikipedia.orggsartor.org These lipids are essential for building and maintaining cellular membranes, storing energy, and participating in various signaling pathways. nih.gov

Table 2: Substrates and Products of the SCD-Catalyzed Reaction
SubstrateProduct
Stearoyl-CoA (C18:0)Oleoyl-CoA (C18:1) nih.govnih.gov
Palmitoyl-CoA (C16:0)Palmitoleoyl-CoA (C16:1) nih.govnih.gov

Compound Names Mentioned

Compound Name
Stearoyl coenzyme A
Stearoyl-CoA
Palmitoyl-CoA
Oleoyl-CoA
Palmitoleoyl-CoA
NAD(P)H
Cytochrome b5
Cytochrome b5 reductase
Molecular Oxygen
Nicotinamide adenine dinucleotide phosphate
Phospholipids
Triglycerides
Cholesterol esters

Subsequent Metabolic Fates of Stearoyl Coenzyme A and its Derivatives

Stearoyl coenzyme A (stearoyl-CoA) is a pivotal intermediate in lipid metabolism, serving as a branch point for several critical metabolic pathways. Its fate is intricately regulated, dictating the synthesis of complex lipids essential for energy storage, membrane structure, and signaling. The primary transformation of stearoyl-CoA is its desaturation to oleoyl-CoA, catalyzed by the enzyme stearoyl-CoA desaturase (SCD). nih.govwikipedia.org This conversion of a saturated fatty acid to a monounsaturated fatty acid is a rate-limiting step and a crucial determinant of the subsequent metabolic pathways. gsartor.orgnih.gov The resulting oleoyl-CoA, along with the original stearoyl-CoA, can then be channeled into various synthetic and catabolic routes.

Stearoyl-CoA and its desaturated derivative, oleoyl-CoA, are fundamental building blocks for the synthesis of a variety of complex lipids. These include triglycerides for energy storage, phospholipids for membrane integrity, and cholesteryl and wax esters. The relative flux of these acyl-CoAs into different lipid classes is a tightly controlled process that responds to the cell's metabolic state.

Triglycerides, the primary form of energy storage in eukaryotes, are synthesized through the esterification of a glycerol (B35011) backbone with three fatty acyl-CoAs. Both stearoyl-CoA and, more significantly, its monounsaturated product, oleoyl-CoA, are major substrates for this process. gsartor.orgnih.govnih.gov The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the final step of triglyceride synthesis, and oleic acid is the preferred substrate for this enzyme. gsartor.orgfoodb.ca Studies in mice with a disrupted SCD1 gene, the primary isoform of stearoyl-CoA desaturase in the liver, have demonstrated a significant impairment in the biosynthesis of triglycerides. researchgate.netnih.gov These mice exhibit very low levels of triglycerides in their very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions, highlighting the necessity of SCD1-produced oleoyl-CoA for adequate triglyceride synthesis and secretion. nih.gov The regulation of SCD activity is therefore a critical factor in determining plasma triglyceride levels. nih.gov An increase in SCD activity is associated with higher plasma triglycerides, as observed in hyperlipidemic mouse models. nih.gov

Table 1: Key Enzymes in Triglyceride Biosynthesis from Stearoyl-CoA Derivatives

EnzymeSubstrate(s)ProductRole in Triglyceride Synthesis
Stearoyl-CoA Desaturase (SCD)Stearoyl-CoAOleoyl-CoAProduces the preferred monounsaturated fatty acyl-CoA for triglyceride synthesis. gsartor.orgfoodb.ca
Diacylglycerol Acyltransferase (DGAT)Diacylglycerol, Oleoyl-CoATriglycerideCatalyzes the final, committed step in triglyceride biosynthesis. gsartor.orgfoodb.ca
Glycerol-3-phosphate acyltransferase (GPAT)Glycerol-3-phosphate, Acyl-CoAsLysophosphatidic acidInitiates the pathway of triglyceride synthesis. researchgate.netthemedicalbiochemistrypage.org

Integration into Complex Lipid Synthesis

Formation of Membrane Phospholipids

Phospholipids are the fundamental components of cellular membranes, and their fatty acid composition is crucial for maintaining membrane fluidity and function. Monounsaturated fatty acids, primarily oleic acid derived from stearoyl-CoA, are major constituents of membrane phospholipids. gsartor.orgnih.govnih.gov The ratio of saturated to monounsaturated fatty acids within the phospholipid bilayer significantly influences membrane properties. gsartor.orgmdpi.com A decrease in the proportion of monounsaturated fatty acids, as seen in cases of SCD1 knockdown, leads to an increase in saturated fatty acids in phospholipids, which can induce cellular stress responses. nih.gov The incorporation of stearoyl-CoA and oleoyl-CoA into phospholipids is facilitated by a series of acyltransferases. For instance, in E. coli, the enzyme PlsC shows a preference for unsaturated acyl-CoA substrates when synthesizing phosphatidic acid, a precursor for all major phospholipids. acs.org This preference underscores the importance of the desaturation of stearoyl-CoA for the generation of a diverse and functional phospholipidome.

Table 2: Incorporation of Stearoyl-CoA Derivatives into Phospholipids

Phospholipid PrecursorAcyl-CoA SubstrateKey Enzyme(s)Significance
Glycerol-3-phosphateStearoyl-CoA, Oleoyl-CoAPlsB, PlsC (in E. coli)Initiates the synthesis of phosphatidic acid, the precursor to major phospholipids. PlsC shows a preference for unsaturated acyl-CoAs. acs.org
Lysophosphatidic acidStearoyl-CoA, Oleoyl-CoAAcyl-CoA:lysophosphatidic acid acyltransferaseCompletes the formation of phosphatidic acid.
Synthesis of Cholesteryl Esters and Wax Esters

Cholesteryl esters and wax esters are neutral lipids that, like triglycerides, serve as storage forms of fatty acids and cholesterol. The synthesis of these lipids also relies on the availability of monounsaturated fatty acids derived from stearoyl-CoA. gsartor.orgnih.govnih.gov Oleic acid is the preferred substrate for acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for the esterification of cholesterol to form cholesteryl esters. gsartor.orgfoodb.ca Consequently, a deficiency in SCD1 leads to impaired synthesis of cholesteryl esters. researchgate.netnih.gov Similarly, the formation of wax esters, which are composed of a long-chain fatty acid esterified to a long-chain fatty alcohol, utilizes monounsaturated fatty acids. nih.govgsartor.org The depletion of these esters has been observed in mice with a targeted disruption of the SCD1 gene. physiology.org

Stearoyl-CoA, an 18-carbon saturated fatty acid, can be further elongated to form very-long-chain fatty acids (VLCFAs). This process occurs in the endoplasmic reticulum and involves a series of four enzymatic reactions that add two-carbon units from malonyl-CoA. diva-portal.orgagrilife.org The microsomal elongation system utilizes acyl-CoA as the substrate, in contrast to the fatty acid synthase system which uses acyl-carrier protein (ACP). agrilife.org The elongation of stearoyl-CoA is carried out by specific elongase enzymes (ELOVLs). diva-portal.org The resulting VLCFAs can then be used for the synthesis of specialized lipids such as sphingolipids. smpdb.ca

Table 3: Enzymes of the Microsomal Fatty Acid Elongation Pathway for Stearoyl-CoA

EnzymeReactionSubstrate(s)Product
β-ketoacyl-CoA synthase (KCS)CondensationStearoyl-CoA, Malonyl-CoA3-ketoacyl-CoA
3-ketoacyl-CoA reductase (KAR)Reduction3-ketoacyl-CoA, NADPH3-hydroxyacyl-CoA
3-hydroxyacyl-CoA dehydratase (HCD)Dehydration3-hydroxyacyl-CoAtrans-2-enoyl-CoA
trans-2,3,-enoyl-CoA reductase (TER)Reductiontrans-2-enoyl-CoA, NADPHElongated Acyl-CoA

Role in Fatty Acid Oxidation and Energy Metabolism (e.g., Interplay with Malonyl-CoA and Carnitine Palmitoyltransferase 1)

In a state of SCD1 deficiency, the cellular levels of saturated fatty acyl-CoAs, such as stearoyl-CoA, can increase. These saturated acyl-CoAs are known to allosterically inhibit ACC. gsartor.org The inhibition of ACC leads to a decrease in the cellular concentration of malonyl-CoA. pnas.org This reduction in malonyl-CoA relieves the inhibition of CPT1, thereby promoting the transport of fatty acids into the mitochondria for β-oxidation. gsartor.orgnih.gov Studies in SCD1-deficient mice have shown an upregulation of genes involved in fatty acid oxidation and increased activity of CPT1 and CPT2, leading to enhanced mitochondrial fatty acid oxidation. nih.govpnas.org This metabolic shift contributes to the lean phenotype and increased energy expenditure observed in these animals. pnas.orgpnas.org

Table 4: Interplay of Stearoyl-CoA Derivatives with Key Regulators of Fatty Acid Oxidation

MoleculeRoleInteraction with Stearoyl-CoA Metabolism
Malonyl-CoAAllosteric inhibitor of CPT1Cellular levels are decreased in SCD1 deficiency due to feedback inhibition of ACC by accumulated saturated fatty acyl-CoAs, leading to derepression of CPT1. gsartor.orgpnas.org
Carnitine Palmitoyltransferase 1 (CPT1)Rate-limiting enzyme for mitochondrial fatty acid uptakeIts activity is increased in SCD1 deficiency due to lower malonyl-CoA levels, promoting fatty acid oxidation. nih.gov
Acetyl-CoA Carboxylase (ACC)Catalyzes the synthesis of malonyl-CoAInhibited by high levels of saturated fatty acyl-CoAs that accumulate in the absence of SCD1 activity. gsartor.org

Interactions with Related Enzymes and Metabolic Hubs

Stearoyl-CoA, a pivotal molecule in lipid metabolism, does not function in isolation. Its concentration and utilization are intricately linked with the activity of several key enzymes that act as metabolic hubs, directing the flow of fatty acids towards either synthesis and storage or degradation and energy production. The interactions of stearoyl-CoA with these enzymes are crucial for maintaining cellular lipid homeostasis.

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to form malonyl-CoA. frontiersin.orgfrontiersin.org Long-chain acyl-CoAs, including stearoyl-CoA, act as potent feedback inhibitors of ACC. wikipedia.orgnih.gov This inhibitory mechanism is a critical regulatory point, preventing the overproduction of fatty acids when cellular levels of long-chain acyl-CoAs are high. The binding of stearoyl-CoA to ACC induces a conformational change that inactivates the enzyme. nih.gov

Research using a fluorescent analog of stearoyl-CoA (stearoyl-ε-CoA) demonstrated a strong interaction with chicken liver ACC, with a dissociation constant (K_D) of 5.06 nM. nih.gov This high affinity underscores the physiological relevance of this feedback inhibition. The allosteric regulation of ACC is a reciprocal relationship between citrate, an activator that promotes the active polymeric form of the enzyme, and long-chain acyl-CoAs like stearoyl-CoA, which favor the inactive protomeric state. nih.gov This balance ensures that fatty acid synthesis is tightly coupled to the cell's energy status and the availability of fatty acid substrates.

Indirectly, the metabolism of stearoyl-CoA by Stearoyl-CoA Desaturase-1 (SCD1) also influences ACC activity. Inhibition of SCD1 leads to an accumulation of saturated fatty acids (SFAs) like stearoyl-CoA, which not only allosterically inhibit ACC but can also lead to the activation of AMP-activated protein kinase (AMPK). nih.gov Activated AMPK then phosphorylates and inactivates ACC, further shutting down fatty acid synthesis. frontiersin.orgnih.gov

Table 1: Interaction Parameters of Stearoyl-CoA with Acetyl-CoA Carboxylase (ACC)
ParameterValueEnzyme SourceMethodReference
Dissociation Constant (K_D)5.06 nMChicken LiverFluorescence Spectroscopy nih.gov
Regulatory EffectFeedback InhibitionMammalian CellsEnzyme Kinetics wikipedia.orgnih.gov
MechanismAllosteric, promotes inactive protomerGeneralBiochemical Assays nih.gov

Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is a large, multi-enzyme protein that carries out the seven steps of fatty acid synthesis, using malonyl-CoA as a building block to elongate the fatty acid chain. wikipedia.org While the primary regulation of fatty acid synthesis occurs at the level of ACC, long-chain acyl-CoAs, including stearoyl-CoA, have also been reported to exert feedback inhibition on FASN. wikipedia.orgptbioch.edu.pl This provides a secondary level of control to fine-tune the output of the fatty acid synthesis pathway. The accumulation of the final products of the pathway signals to halt further synthesis, preventing wasteful expenditure of resources.

Diacylglycerol Acyltransferase (DGAT)

Diacylglycerol Acyltransferase (DGAT) catalyzes the final and committed step in the synthesis of triacylglycerols (TAGs), transferring an acyl group from a fatty acyl-CoA to diacylglycerol (DAG). pnas.org Stearoyl-CoA is a key substrate for this reaction. The activity and substrate specificity of DGAT are critical determinants of the composition and quantity of stored fats.

There are two main isoforms of DGAT, DGAT1 and DGAT2, which play central roles in glycerolipid metabolism. pnas.org Studies have shown that DGAT enzymes can utilize a broad range of acyl-CoA substrates, including saturated ones like stearoyl-CoA. unl.eduplos.orgsemanticscholar.org For instance, research on a soluble, active form of Yarrowia lipolytica DGAT2 (Dga1p) demonstrated its preference for saturated acyl-CoA substrates, with significant activity observed using stearoyl-CoA (C18:0-CoA). plos.orgsemanticscholar.org One study quantified the production of triacylglycerol using 100 μM of stearoyl-CoA as the acyl donor, yielding rates of 3194 pmol/min/mg for one enzyme variant (Dga1pΔ19) and 1344 pmol/min/mg for another (Dga1pΔ85). semanticscholar.org

The physical proximity of enzymes in a metabolic pathway can facilitate substrate channeling. Research suggests that SCD1, which produces oleoyl-CoA from stearoyl-CoA, is located very close to DGAT2 in the endoplasmic reticulum. nih.gov This colocalization implies that the newly synthesized monounsaturated fatty acids are efficiently channeled to DGAT2 for incorporation into triglycerides, highlighting a coordinated mechanism for TAG synthesis. nih.gov

Table 2: Stearoyl-CoA as a Substrate for Diacylglycerol Acyltransferase (DGAT)
Enzyme/OrganismInteraction TypeFindingReference
Human DGATSubstrateCatalyzes the final step of triacylglycerol synthesis using diacylglycerol and acyl-CoA. pnas.orgportlandpress.com
Yarrowia lipolytica DGAT2 (Dga1p)SubstratePurified enzyme versions show a preference for saturated acyl-CoA substrates, including stearoyl-CoA. plos.orgsemanticscholar.org
Thraustochytrium aureum DGAT2SubstrateDisplays broad substrate specificity, with activity detected using C16 and C18 saturated and unsaturated acyl-CoAs. unl.edu
SCD1 and DGAT2 ColocalizationSubstrate ChannelingSCD1 and DGAT2 are located in close proximity in the ER, suggesting efficient channeling of newly synthesized oleoyl-CoA (from stearoyl-CoA) for triglyceride synthesis. nih.gov

Adipose Triglyceride Lipase (ATGL)

Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme for the hydrolysis of triglycerides stored in lipid droplets, initiating the process of lipolysis by cleaving the first fatty acid from the glycerol backbone. mdpi.comnih.gov The regulation of ATGL is complex and involves activator and inhibitor proteins. While the direct interaction between stearoyl-CoA and ATGL is less characterized than its role in synthesis, long-chain acyl-CoAs are known to be involved in the feedback regulation of lipolysis. nih.gov Specifically, activated long-chain fatty acids like oleoyl-CoA (derived from stearoyl-CoA) can trigger the interaction between the ATGL co-activator CGI-58 and the lipid droplet protein Perilipin 5. nih.gov This interaction prevents CGI-58 from activating ATGL, thus creating a negative feedback loop that inhibits lipolysis when fatty acid levels are high. nih.gov

Iii. Cellular and Molecular Functions Modulated by Stearoyl Coenzyme a and Its Derivatives

Regulation of Cellular Membrane Lipid Composition and Biophysical Properties (Fluidity)

The lipid composition of cellular membranes is meticulously regulated to preserve biophysical properties like fluidity, which is essential for the function of membrane-bound proteins and signaling platforms. nih.gov Stearoyl-CoA and its desaturated product, oleoyl-CoA, are central to this regulation. The enzyme SCD, which converts Stearoyl-CoA (a saturated fatty acid) into oleoyl-CoA (a monounsaturated fatty acid), is the rate-limiting step in the synthesis of MUFAs. nih.govnih.gov This conversion is critical because the introduction of a cis-double bond in the fatty acid chain creates a "kink" that prevents tight packing of phospholipids (B1166683) in the membrane. wikipedia.org

Consequently, a higher proportion of MUFAs relative to SFAs increases membrane fluidity. wikipedia.orgmdpi.com This balance is crucial, as alterations in the saturated-to-monounsaturated fatty acid ratio have been implicated in a wide range of diseases. nih.gov Research in 3T3-L1 adipocytes with reduced SCD1 expression showed significant changes in the lipidome, including an increased ratio of 24:0 to 24:1 fatty acids in ceramides (B1148491) and sphingomyelin, which was associated with decreased membrane lateral diffusion (reduced fluidity). figshare.com While cholesterol content was unchanged, the altered lipid profile resulted in cholesterol accounting for a higher proportion of membrane lipids, further contributing to decreased fluidity. figshare.com This demonstrates that the metabolic fate of Stearoyl-CoA is a key determinant of the biophysical state of cellular membranes, impacting their function in cellular homeostasis. nih.govfigshare.com

Table 1: Impact of Stearoyl-CoA Metabolism on Membrane Properties

FactorConsequence of SCD1 ActivityEffect on MembraneReference(s)
SFA to MUFA Ratio Converts Stearoyl-CoA (SFA) to Oleoyl-CoA (MUFA).Decreases the SFA/MUFA ratio. nih.govnih.gov
Phospholipid Packing The "kink" in MUFAs disrupts tight packing.Increases space between phospholipids. wikipedia.org
Membrane Fluidity Less dense packing of lipids.Increases membrane fluidity and lateral diffusion. wikipedia.orgmdpi.comfigshare.com
SCD1 Inhibition Accumulation of SFAs relative to MUFAs.Decreases membrane fluidity. figshare.com

Role in Intracellular Signaling Pathways

Beyond its structural role in membranes, the metabolic flux of Stearoyl-CoA and the activity of its related enzymes, particularly SCD1, profoundly influence major intracellular signaling cascades that control cellular energy status, proliferation, and gene expression.

AMP-activated protein kinase (AMPK) functions as a central energy sensor, promoting energy-producing catabolic pathways while suppressing anabolic pathways like lipogenesis. researchgate.netnih.gov Studies have revealed a significant regulatory link between SCD1 activity and the AMPK pathway. Inhibition or deficiency of SCD1 leads to the activation of AMPK. nih.govplos.orgpnas.org

In the liver of SCD1 knockout mice, the phosphorylation and activity of AMPK were significantly increased. pnas.orgnih.gov This activation of AMPK has direct downstream consequences; it leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. plos.orgpnas.org Reduced malonyl-CoA levels relieve the inhibition on carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into mitochondria for β-oxidation. pnas.orgnih.gov Pharmacological inhibition of SCD1 in cancer cells also promoted AMPK activation and subsequent reduction of ACC activity, leading to an inhibition of lipogenesis. plos.org This feedback mechanism suggests that cells respond to impaired MUFA synthesis by activating AMPK to enhance fatty acid oxidation and suppress lipid synthesis. researchgate.netpnas.org

Table 2: Research Findings on SCD1 Inhibition and AMPK Activation

Cell/Animal ModelInterventionEffect on AMPKDownstream Metabolic OutcomeReference(s)
SCD1 Knockout Mice (Liver) Genetic deletion of SCD1Increased AMPK phosphorylation and activity.Decreased ACC activity, lower malonyl-CoA, increased CPT1 activity and fatty acid oxidation. pnas.orgnih.gov
Human Cancer Cells (A549, H1299) Pharmacological inhibition of SCD1Increased phosphorylation of AMPKα subunit.Reduced ACC activity and inhibition of glucose-mediated lipogenesis. plos.org
Mouse Hepatocytes & Myotubes Pharmacological inhibition of SCD1Significant increase in AMPK phosphorylation.Decreased expression of lipogenic genes (FAS, ACC) and increased expression of fatty acid oxidation genes (CPT1, AOX). researchgate.netnih.gov

The Protein Kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Emerging evidence indicates that SCD1 activity can modulate this pathway. In clear cell renal cell carcinoma (ccRCC), enhancing SCD1 expression resulted in the upregulation of Hypoxia-Inducible Factor-2α (HIF-2α), an effect that could be blocked by inhibiting the PI3K/Akt pathway. nih.gov This suggests that SCD1 is required for PI3K/Akt pathway activation in this context. nih.gov Conversely, the blockade of SCD1 expression has been shown to decrease Akt phosphorylation and activity in other cancer cells, indicating that active lipid metabolism, including MUFA synthesis, is necessary to sustain pro-survival signaling through the Akt pathway. plos.org

The metabolism of Stearoyl-CoA is intricately linked with the activity of several key nuclear receptors and transcription factors that govern lipid homeostasis.

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): SREBP-1c is a master transcriptional regulator of lipogenesis. diabetesjournals.orgwikipedia.org The expression of SCD1 itself is a known target of SREBP-1c. diabetesjournals.org Furthermore, oleate (B1233923), the product of SCD activity on Stearoyl-CoA, is necessary for the fructose-mediated induction of SREBP-1c and other lipogenic genes. nih.gov This creates a feed-forward loop where SREBP-1c promotes MUFA synthesis, and MUFAs in turn enhance SREBP-1c's lipogenic program. Both high-fat diets and genetic background can increase SREBP-1c expression, which subsequently elevates SCD1 mRNA and enzyme activity, contributing to hepatic lipid accumulation. diabetesjournals.orgnih.gov

Peroxisome Proliferator-Activated Receptors alpha (PPARα): PPARα is a transcription factor that acts as a major regulator of fatty acid catabolism, promoting the uptake and oxidation of fatty acids. nih.govwikipedia.org Studies suggest that the effects of SCD1 deficiency on increasing lipid oxidation are likely independent of PPARα. nih.gov However, other research indicates that intact PPARα is required to mediate the response of lipogenic genes, including SCD1, to insulin (B600854), a process that involves the activation of Liver X Receptor alpha (LXRα). nih.gov

Liver X Receptors (LXRs): LXRs are cholesterol sensors that regulate the expression of genes involved in cholesterol and fatty acid metabolism. nih.govnih.gov LXR activation stimulates lipogenesis largely through the transcriptional induction of SREBP-1c, which in turn upregulates target genes including SCD1. nih.govmdpi.com Treatment with LXR agonists has been shown to increase fatty acid desaturation in the liver by inducing SCD1 expression in an LXRα-SREBP1c-dependent manner. nih.gov This highlights a key pathway where cholesterol sensing by LXRs directly impacts the balance of saturated and monounsaturated fatty acids via the regulation of Stearoyl-CoA metabolism. nih.govnih.gov

Hypoxia-inducible factors (HIFs) are transcription factors that mediate cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. nih.govcellsignal.com Recent studies have uncovered a link between SCD1 and HIF signaling. In clear cell renal cell carcinoma, SCD1 and HIF-2α were found to be overexpressed and engaged in a positive feedback loop; SCD1 expression was upregulated by HIF-2α, and enhanced SCD1 activity, in turn, led to HIF-2α upregulation via the PI3K/Akt pathway. nih.gov Similarly, in hepatoma cells, the HIF-2α/SCD1 pathway is considered a crucial mechanism by which hypoxia regulates energy metabolism and affects biological behaviors like proliferation and invasion. nih.gov This interplay suggests that the metabolic reprogramming driven by SCD1, which involves the processing of Stearoyl-CoA, is critical for cancer cell adaptation to hypoxic stress. nih.govnih.gov

The Wnt signaling pathway is fundamental to embryonic development and tissue homeostasis. nih.gov A crucial step in producing active Wnt proteins is their modification with palmitoleic acid, a monounsaturated fatty acid. nih.govnih.gov Research has shown that SCD is the key enzyme that generates this monounsaturated fatty acid substrate, which is then attached to Wnt proteins. nih.govnih.gov Inhibition of SCD blocks this lipid modification, reducing Wnt secretion and subsequent signaling. nih.govnih.gov This directly links the metabolism of saturated fatty acyl-CoAs, such as Stearoyl-CoA and palmitoyl-CoA, to the activation of the Wnt pathway. In some cancer contexts, SCD1 is vital for the onset of the Wnt pathway, and its inhibition can decrease the expression of Wnt-signaling genes. oup.commdpi.com

Contribution to Lipid Droplet Biogenesis and Dynamics

Stearoyl-CoA, a product of fatty acid synthesis, is a critical substrate for the formation of monounsaturated fatty acids, which are essential for the synthesis of neutral lipids like triacylglycerols (TAGs) and sterol esters. These neutral lipids form the core of lipid droplets (LDs), which are dynamic organelles responsible for storing and supplying lipids for energy metabolism and membrane synthesis.

The enzyme stearoyl-CoA desaturase (SCD) plays a pivotal role in this process by converting saturated fatty acids (SFAs) like palmitoyl-CoA and stearoyl-CoA into monounsaturated fatty acids (MUFAs) such as palmitoleoyl-CoA and oleoyl-CoA, respectively nih.gov. These MUFAs are the preferred substrates for the synthesis of TAGs nih.gov. Consequently, SCD activity is crucial for the formation and expansion of lipid droplets.

Studies in various organisms have demonstrated the importance of SCD in lipid droplet biogenesis. For instance, in the nematode Caenorhabditis elegans, mutations that impair SCD activity lead to a significant reduction in both the number and size of lipid droplets nih.govdocumentsdelivered.com. Similarly, research on porcine embryos has shown that the inhibition of stearoyl-coenzyme A desaturase 1 (SCD1) disrupts lipid droplet formation elsevierpure.comnih.gov. This inhibition was also associated with decreased mRNA levels of genes involved in lipid droplet formation nih.gov. Conversely, supplementation with oleic acid, the product of SCD1 activity, can rescue these defects, leading to an increase in blastocyst formation rate and the size and number of lipid droplets nih.gov. This indicates that both endogenous synthesis and exogenous supply of MUFAs are important for lipid droplet formation nih.gov.

The role of SCD extends beyond simply providing the building blocks for neutral lipid synthesis. Evidence suggests that SCD activity also influences the phospholipid composition of the lipid droplet monolayer, which can in turn affect lipid droplet dynamics, including their size and fusion capabilities.

Participation in Protein Acylation (S-acylation)

Protein S-acylation, also known as S-palmitoylation, is a reversible post-translational modification where a fatty acid is attached to a cysteine residue of a protein via a thioester linkage frontiersin.orgnih.gov. This process is critical for regulating various aspects of protein function frontiersin.org. While palmitate is the most commonly attached fatty acid, other fatty acids, including stearate, can also be utilized frontiersin.orgnih.gov. The enzymes responsible for catalyzing this reaction are a family of protein acyltransferases (PATs) characterized by a conserved DHHC (Asp-His-His-Cys) motif frontiersin.orgroyalsocietypublishing.orgresearchgate.net.

Stearoyl-CoA can serve as a donor molecule for the S-acylation of specific proteins. The incorporation of different fatty acids can lead to distinct functional outcomes for the modified protein frontiersin.org. For example, the influenza A virus protein hemagglutinin is S-acylated on three cysteine residues, with one site being exclusively modified with the 18-carbon stearic acid frontiersin.org. This differential acylation is thought to be carried out by different DHHC enzymes portlandpress.com.

The 23 known human DHHC enzymes exhibit selectivity for both their protein and acyl-CoA substrates clinlabint.comnih.gov. While the general consensus is that DHHC enzymes can incorporate a variety of fatty acyl chain lengths, individual enzymes show different degrees of lipid substrate preference frontiersin.org.

In vitro studies have shown that some DHHC enzymes can utilize stearoyl-CoA. For instance, DHHC3's rate of autoacylation and acyl group transfer to a substrate is reduced when the 18-carbon stearoyl-CoA is used instead of the 16-carbon palmitoyl-CoA frontiersin.org. In contrast, long-chain fatty acyl-CoAs with 18 and 20 carbons showed minimal inhibition of DHHC3 activity, while they efficiently inhibited DHHC2 frontiersin.org. This suggests a higher degree of selectivity for DHHC3 compared to DHHC2 frontiersin.org.

The structural basis for acyl-CoA selectivity is beginning to be understood. The residues lining the cavity where the acyl-CoA binds are thought to determine the preference for fatty acid chain length royalsocietypublishing.org. The specific localization of different DHHC enzymes to various cellular membranes, along with the differential distribution of fatty acyl-CoAs of varying lengths within these membranes, likely contributes to the regulation of fatty acylation nih.gov.

Table 1: Substrate Specificity of Selected DHHC Acyltransferases for Stearoyl-CoA

DHHC Enzyme Interaction with Stearoyl-CoA Functional Outcome
DHHC2 Efficiently inhibited by 18-carbon acyl-CoAs Reduced S-acylation activity
DHHC3 Reduced rate of autoacylation and acyl transfer compared to palmitoyl-CoA; minimal inhibition by 18-carbon acyl-CoAs Lower efficiency in utilizing stearoyl-CoA

S-acylation plays a crucial role in several cellular processes by altering the hydrophobicity of proteins, which in turn affects their localization, trafficking, and stability frontiersin.orgnih.govresearchgate.netfrontiersin.org. The attachment of a fatty acid, such as stearate, can promote the association of soluble proteins with cellular membranes and influence the trafficking of transmembrane proteins between different organelles nih.gov.

For instance, the S-acylation of the influenza virus hemagglutinin protein is essential for its association with lipid rafts, which facilitates viral replication and fusion frontiersin.org. The specific modification of one of its cysteine residues with stearic acid highlights the potential for different fatty acids to direct proteins to specific membrane microdomains frontiersin.orgportlandpress.com.

Furthermore, S-acylation can protect proteins from degradation. In yeast, the SNARE protein Tlg1, when not S-acylated, undergoes ubiquitination and subsequent degradation, suggesting that S-acylation can stabilize proteins frontiersin.org. The reversibility of S-acylation allows for dynamic regulation of these processes, acting as a molecular switch to control protein function nih.gov.

Maintenance of Cellular Redox Homeostasis

The enzyme stearoyl-CoA desaturase 1 (SCD1) plays a significant role in cellular metabolism and has been implicated in the regulation of cellular stress and inflammation nih.govnih.govsemanticscholar.org. While the direct role of stearoyl-CoA itself in redox homeostasis is less characterized, the activity of SCD1, which utilizes stearoyl-CoA as a substrate, is crucial for maintaining the balance between saturated and monounsaturated fatty acids. This balance is important for cellular function and the prevention of cellular stress nih.gov.

An imbalance in the ratio of saturated to monounsaturated fatty acids can lead to cellular stress, including endoplasmic reticulum (ER) stress and oxidative stress, which are closely linked to redox homeostasis. High levels of saturated fatty acids can be lipotoxic, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage. By converting saturated fatty acids into monounsaturated fatty acids, SCD1 helps to mitigate this lipotoxicity nih.gov.

Role in Immune Cell Function and Differentiation (e.g., T helper cells)

Recent evidence has highlighted the importance of fatty acid metabolism in regulating the function and differentiation of immune cells, including T helper (Tfh) cells nih.gov. Stearoyl-CoA desaturases (SCDs) are emerging as key players in this process nih.gov. Tfh cells, a specialized subset of CD4+ T helper cells, are crucial for germinal center formation and the production of high-affinity antibodies nih.gov.

Studies have shown that both murine and human Tfh cells express higher levels of SCD compared to non-Tfh cells nih.gov. This expression is dependent on the master regulator transcription factor for Tfh cell differentiation, BCL6 nih.gov. Inhibition of SCD has been found to impair the maintenance of Tfh cells and shift the balance towards follicular regulatory T (Tfr) cells, ultimately dampening germinal center B-cell responses nih.gov. The mechanism behind this appears to involve increased ER stress and apoptosis of Tfh cells upon SCD inhibition nih.gov.

Furthermore, the role of SCD extends to other T cell subsets. The absence of SCD1 in T cells has been shown to promote the hydrolysis of triglycerides and phosphatidylcholine, leading to the release of docosahexaenoic acid, which in turn enhances the differentiation of regulatory T cells (Tregs) nih.govresearchgate.net. This suggests that SCD1 acts as an endogenous brake on Treg differentiation nih.gov.

In the context of CD8+ T cells, SCD1 deficiency has been observed to promote their differentiation into effector T cells, enhancing their effector function and mitochondrial metabolism frontiersin.org. This effect could be partially reversed by the addition of oleic acid, the product of SCD1 activity frontiersin.org.

The inhibition of SCD1 has also been shown to enhance antitumor T cell responses mdpi.combmj.com. This is achieved in part by increasing the production of the chemokine CCL4 in cancer cells and by reducing ER stress in CD8+ T cells, which promotes their production of CCL4 bmj.com.

Table 2: Impact of Stearoyl-CoA Metabolism on T Helper Cell Subsets

T Cell Subset Effect of SCD Activity/Expression Underlying Mechanism
Follicular Helper T (Tfh) cells Higher SCD expression is crucial for maintenance. Inhibition impairs function. SCD inhibition leads to increased ER stress and apoptosis.
Regulatory T (Treg) cells Absence of SCD1 enhances differentiation. Increased hydrolysis of triglycerides and phosphatidylcholine, releasing docosahexaenoic acid.
CD8+ Effector T cells SCD1 deficiency promotes differentiation and enhances effector function. Enhanced mitochondrial metabolism.
Antitumor T cells SCD1 inhibition enhances the antitumor response. Increased CCL4 production by cancer cells and reduced ER stress in CD8+ T cells.

Iv. Regulatory Mechanisms Governing Stearoyl Coenzyme a Metabolism

Transcriptional Regulation of Stearoyl-CoA Desaturase Gene Expression

The primary level of control over SCD activity resides in the regulation of its gene expression. A complex interplay of nutritional cues and hormonal signals converges on the SCD promoter, modulating its transcription through the action of key transcription factors.

Nutritional and Hormonal Modulators

The expression of the SCD gene is highly sensitive to the metabolic state of the organism, with dietary components and hormones acting as potent modulators.

Dietary Lipids and Carbohydrates: Diets rich in carbohydrates, particularly fructose, are strong inducers of SCD1 gene expression. nih.govnih.gov This induction is a critical step in converting excess carbohydrates into fatty acids for storage. Conversely, polyunsaturated fatty acids (PUFAs) act as powerful repressors of SCD1 transcription. nih.govgsartor.orgresearchgate.net This feedback mechanism prevents an overaccumulation of unsaturated fats. Saturated and monounsaturated fatty acids, in contrast, have minimal direct effects on SCD1 gene transcription. nih.gov

Insulin (B600854) and Leptin: The hormones insulin and leptin exert opposing effects on SCD1 expression. Insulin, a key anabolic hormone, robustly induces SCD1 transcription, promoting the synthesis of fatty acids for triglyceride formation. nih.govdiabetesjournals.orgbohrium.comnih.gov This effect is particularly prominent in the liver and adipose tissue. bohrium.com In contrast, the adipocyte-derived hormone leptin, which signals satiety and energy sufficiency, potently suppresses SCD1 expression. nih.govdiabetesjournals.orgdiabetesjournals.org Notably, the inhibitory effect of leptin on hepatic SCD1 appears to be independent of insulin levels, highlighting its dominant role in regulating monounsaturated fatty acid synthesis in conditions like obesity-linked diabetes. nih.govdiabetesjournals.orgdiabetesjournals.org

ModulatorEffect on SCD1 Gene ExpressionPrimary Tissues Affected
High-Carbohydrate Diet InductionLiver
Polyunsaturated Fatty Acids (PUFAs) RepressionLiver
Insulin InductionLiver, Adipose Tissue
Leptin SuppressionLiver, Adipose Tissue

Regulatory Roles of Key Transcription Factors

The nutritional and hormonal signals are transduced into changes in SCD gene expression through the action of a cadre of transcription factors that bind to specific regulatory elements in the SCD promoter.

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): SREBP-1c is a master regulator of lipogenesis and a pivotal activator of SCD1 transcription. semanticscholar.orgdiabetesjournals.org Insulin promotes the expression and processing of SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the SCD1 promoter, driving its expression. diabetesjournals.orgdiabetesjournals.org The suppressive effect of PUFAs on SCD1 is partly mediated by their ability to inhibit the maturation and nuclear abundance of SREBP-1c. bohrium.com Fructose-mediated induction of lipogenic genes, including SCD1, is also dependent on SREBP-1c. nih.gov

Peroxisome Proliferator-Activated Receptor alpha (PPARα): PPARα is a nuclear receptor that primarily governs fatty acid oxidation. While its direct role in activating SCD1 transcription is complex, some studies suggest a link. For instance, PPARα activators have been shown to increase stearoyl-CoA desaturase mRNA expression. nih.gov Furthermore, palmitoleic acid, a product of the SCD1 reaction, can activate PPARα. ptbioch.edu.pl However, other studies indicate that the effects of SCD1 deficiency on metabolism can be independent of PPARα. ptbioch.edu.pl

Liver X Receptors (LXRs): LXRs, including LXRα and LXRβ, are nuclear receptors that function as sterol sensors. Activation of LXRs, particularly LXRα, leads to a significant upregulation of SCD1 expression. physiology.orgphysiology.orgnih.govnih.gov This induction is primarily indirect and mediated through the LXR-dependent activation of SREBP-1c expression. physiology.orgnih.govnih.govbohrium.com The LXR/SREBP-1c pathway plays a crucial role in coordinating cholesterol and fatty acid metabolism.

CCAAT-Enhancer-Binding Proteins alpha (C/EBPα): C/EBPα is a transcription factor critical for adipocyte differentiation and the regulation of genes involved in energy metabolism. It cooperates with SREBP-1c to activate the SCD1 promoter, particularly during adipogenesis. nih.govnih.govoup.com However, under certain inflammatory conditions, such as E. coli mastitis, increased expression of C/EBPα and C/EBPβ can paradoxically lead to the repression of SCD1 promoter activity. nih.gov

Transcription FactorRole in SCD1 Gene RegulationKey Interacting Factors
SREBP-1c Major transcriptional activatorInsulin, PUFAs, LXRs, C/EBPα
PPARα Modulatory role, potential for indirect activationFatty acids, SCD1 products
LXRs Indirect activation via SREBP-1cOxysterols, SREBP-1c
C/EBPα Cooperative activation with SREBP-1c; can be repressiveSREBP-1c

Post-Translational Control of SCD Enzyme Activity and Protein Stability

Beyond transcriptional regulation, the cellular activity of SCD is also finely tuned at the post-translational level, primarily through mechanisms that control the stability and degradation of the SCD protein. SCD is a short-lived protein, allowing for rapid changes in its cellular levels in response to metabolic shifts. pnas.orgnih.govmolbiolcell.org

The degradation of SCD1 is a complex process involving multiple pathways. One major pathway is the ubiquitin-proteasome system. nih.govbiologists.com The N-terminal region of the SCD1 protein contains sequences, including a PEST sequence, that target it for ubiquitination and subsequent degradation by the proteasome. nih.govbiologists.com This process appears to be constitutive, meaning it occurs irrespective of the cellular levels of unsaturated fatty acids. biologists.com

In addition to the proteasome-dependent pathway, evidence also points to a proteasome-independent degradation mechanism involving endoproteolytic cleavage. nih.govmolbiolcell.org A constitutive microsomal protease, likely an integral membrane protein, has been shown to cleave SCD, generating a C-terminal fragment. nih.govmolbiolcell.org This cleavage occurs within a conserved hydrophobic segment of the SCD protein. nih.govmolbiolcell.org The rapid turnover of SCD, with a half-life of a few hours, is a result of these tightly regulated degradation processes. pnas.orgnih.gov

Allosteric Regulation and Feedback Inhibition Mechanisms

Allosteric regulation and feedback inhibition provide another layer of rapid control over the metabolic pathway involving stearoyl-CoA. While SCD itself is not directly known to be allosterically regulated in a classic sense, its activity is intricately linked to the levels of its substrates and downstream products through feedback mechanisms that affect related enzymes.

A key example of this is the allosteric inhibition of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, a crucial substrate for fatty acid synthesis. Saturated fatty acyl-CoAs, the substrates for SCD1, are potent allosteric inhibitors of ACC. gsartor.orgplos.orgpnas.org When SCD1 activity is low or inhibited, the resulting accumulation of saturated fatty acyl-CoAs leads to the inhibition of ACC. plos.org This reduces the production of malonyl-CoA.

The decrease in malonyl-CoA has a dual effect. Firstly, it limits the substrate for de novo fatty acid synthesis. Secondly, and importantly, it relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of fatty acids into the mitochondria for β-oxidation. gsartor.orgpnas.org Malonyl-CoA is a potent allosteric inhibitor of CPT1. pnas.org Therefore, by controlling the levels of saturated fatty acyl-CoAs, SCD1 activity indirectly regulates the switch between fatty acid synthesis and fatty acid oxidation through a feedback loop involving ACC and CPT1.

V. Advanced Methodologies in Stearoyl Coenzyme a Research

Isotopic Tracing and Metabolic Flux Analysis for Stearoyl-CoA Pathways

Isotopic tracing is a powerful technique used to follow the metabolic fate of molecules. By introducing stable isotopes like ¹³C or ¹⁵N into substrates such as glucose or glutamine, researchers can track the incorporation of these labels into downstream metabolites, including stearoyl-CoA and its derivatives. nih.govcreative-proteomics.comox.ac.uk This approach provides qualitative and quantitative insights into the contributions of various precursors to the synthesis of stearoyl-CoA.

Metabolic flux analysis (MFA) takes this a step further by using the isotopic labeling patterns to quantify the rates (fluxes) of metabolic reactions. creative-proteomics.com This allows for a dynamic understanding of how stearoyl-CoA metabolism is altered under different physiological or pathological conditions. For instance, MFA can reveal how cancer cells reprogram their metabolic pathways to increase the production of stearoyl-CoA-derived lipids to support rapid proliferation. creative-proteomics.com The combination of isotopic tracers and MFA provides a systems-level view of stearoyl-CoA metabolism, identifying key regulatory points and potential therapeutic targets. creative-proteomics.comnih.govosti.gov

Key applications of these techniques in stearoyl-CoA research include:

Determining the relative contributions of de novo lipogenesis versus dietary uptake to the cellular stearoyl-CoA pool.

Quantifying the flux through the stearoyl-CoA desaturase (SCD) enzyme to produce oleoyl-CoA.

Investigating the impact of genetic or pharmacological perturbations on stearoyl-CoA metabolic pathways.

Identifying futile cycles, where opposing metabolic pathways run simultaneously, which can be difficult to detect without the use of isotopic tracers. nih.gov

High-Resolution Lipidomics for Comprehensive Analysis of Stearoyl-CoA Derived Lipids

High-resolution lipidomics utilizes advanced mass spectrometry techniques to identify and quantify the vast array of lipid species within a biological sample. nih.govnih.govfrontiersin.org This is crucial for understanding the downstream effects of stearoyl-CoA metabolism, as it is a precursor to a wide range of complex lipids, including phospholipids (B1166683), triglycerides, and cholesteryl esters. nih.gov

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and shotgun lipidomics enable the detailed characterization of the lipidome, providing information on the fatty acid composition of individual lipid species. nih.govmdpi.com This level of detail is essential for discerning the specific roles of stearoyl-CoA-derived lipids in processes like maintaining membrane fluidity, energy storage, and cell signaling. frontiersin.orgnih.gov High-resolution lipidomics can reveal subtle but significant changes in the lipid profile that result from alterations in stearoyl-CoA metabolism, offering valuable insights into disease mechanisms. frontiersin.orgmdpi.com

Examples of insights gained from high-resolution lipidomics in the context of stearoyl-CoA include:

Identifying specific classes of lipids that are enriched or depleted in response to changes in stearoyl-CoA desaturase activity.

Characterizing the lipid composition of cellular membranes and lipid droplets to understand the structural consequences of altered stearoyl-CoA metabolism.

Discovering novel lipid biomarkers for diseases associated with dysregulated fatty acid metabolism. mdpi.com

Structural Biology of Stearoyl-CoA Binding Proteins and Enzymes

Understanding the three-dimensional structures of proteins that bind to or act upon stearoyl-CoA is fundamental to elucidating their mechanisms of action. frontiersin.orgresearchgate.net Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of these interactions. nih.govgsartor.orgnih.gov

X-ray crystallography has been instrumental in determining the high-resolution structures of enzymes like stearoyl-CoA desaturase (SCD) in complex with its substrate, stearoyl-CoA. nih.govgsartor.orgwikipedia.org This technique requires the protein to be crystallized, after which it is exposed to X-rays. The resulting diffraction pattern can be used to calculate the electron density and build an atomic model of the protein-ligand complex. wikipedia.orgyoutube.com These structures have revealed a novel fold for SCD, a diiron center for catalysis, and the specific residues involved in binding stearoyl-CoA. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large or flexible protein complexes that are difficult to crystallize. nih.govamericanpeptidesociety.orgcreative-biostructure.com In cryo-EM, samples are rapidly frozen in vitreous ice and imaged with an electron microscope. americanpeptidesociety.org Computational reconstruction then generates a 3D model. americanpeptidesociety.orgcreative-biostructure.com This technique is increasingly being used to study the dynamic conformational changes of enzymes like SCD as they bind substrates and release products. creative-biostructure.comyoutube.com

TechniqueResolutionSample RequirementsKey Insights for Stearoyl-CoA Research
X-ray Crystallography Typically 1.5 - 3.5 ÅCrystallized proteinAtomic details of the SCD active site and substrate binding pocket. nih.govgsartor.org
Cryo-Electron Microscopy Near-atomic to sub-nanometerProtein in vitreous iceStructure of large, flexible SCD complexes and visualization of different conformational states. nih.govcreative-biostructure.com

Structural studies have precisely mapped the substrate-binding tunnel of SCD. The acyl chain of stearoyl-CoA is enclosed within a long, narrow tunnel that is sharply kinked at the C9 and C10 positions, which facilitates the desaturation reaction. nih.gov The CoA moiety interacts with highly conserved polar residues at the entrance of the tunnel, ensuring specificity for acyl-CoAs. nih.gov

Computational studies, such as molecular dynamics simulations, complement these static structures by providing insights into the conformational dynamics of the enzyme. nih.gov These simulations suggest that the binding of the CoA portion of the substrate can induce conformational changes that open the substrate-binding tunnel. nih.govresearchgate.netmdpi.combiorxiv.org Furthermore, interactions between the enzyme and the product, oleoyl-CoA, may lead to an opening of the tunnel, facilitating its release into the surrounding membrane. nih.govresearchgate.netmdpi.com

The desaturation of stearoyl-CoA is an oxidative reaction that requires a chain of electron transfer events. nih.gov Electrons are passed from NADH, via cytochrome b₅ reductase and cytochrome b₅, to the diiron center of SCD, and finally to molecular oxygen. nih.govnih.gov Structural and functional studies have shown that cytochrome b₅ reductase, cytochrome b₅, and SCD can form a stable ternary complex, which significantly enhances the rate of electron transfer. researchgate.net The transmembrane helices of cytochrome b₅ and its reductase play a crucial role in the assembly of this complex. researchgate.net In some organisms, like Mycobacterium phlei, the electron transfer system may involve different components, such as an FAD-requiring NADPH-cytochrome c reductase. jst.go.jpoup.com

Computational Chemistry and Molecular Dynamics Simulations of Stearoyl-CoA Interactions

Computational chemistry and molecular dynamics (MD) simulations are invaluable tools for studying the dynamic interactions between stearoyl-CoA and its binding partners at an atomic level. nih.govresearchgate.net These methods allow researchers to simulate the movement of atoms over time, providing a detailed picture of how these molecules interact and how these interactions influence protein function. nih.govacs.orgtunonlab.com

MD simulations have been used to investigate the binding and unbinding mechanisms of stearoyl-CoA to SCD. nih.govresearchgate.net These studies have shown that the enzyme is highly dynamic, and that the binding of the substrate induces specific conformational changes that are crucial for catalysis. nih.govresearchgate.net For example, simulations have revealed how interactions with the CoA moiety can open the substrate-binding tunnel and how the enzyme stabilizes a conformation of the stearoyl-CoA acyl chain that is favorable for desaturation. nih.govresearchgate.netmdpi.com

Furthermore, computational approaches like quantum mechanics/molecular mechanics (QM/MM) are being used to model the chemical reactions within the enzyme's active site. acs.orgtunonlab.com These methods can help to elucidate the detailed mechanism of the desaturation reaction, including the role of the diiron center and the abstraction of hydrogen atoms from the stearoyl-CoA substrate. acs.orgtunonlab.comchemrxiv.orgchemrxiv.org

Key findings from computational studies include:

The identification of key amino acid residues that control the orientation of the substrate within the active site. acs.orgtunonlab.com

The proposal of modified reaction intermediates based on the dynamic behavior of the enzyme-substrate complex. acs.orgtunonlab.comchemrxiv.org

An understanding of the interplay between conserved residues and the regioselectivity of the desaturation reaction. acs.orgtunonlab.com

Modeling of Ligand Binding and Unbinding Kinetics

Computational molecular dynamics studies are crucial for elucidating the intricate mechanisms of how stearoyl-CoA and its product, oleoyl-CoA, interact with enzymes like Stearoyl-CoA Desaturase-1 (SCD1). mdpi.comresearchgate.netbiorxiv.orgresearchgate.net These simulations model the dynamic conformational changes that occur during the binding and unbinding processes.

Research findings from these models suggest a multi-step sequence of events:

Substrate Binding: The process begins with the interaction of the coenzyme A (CoA) moiety with the surface of the SCD1 enzyme. This initial binding event is proposed to trigger a conformational change that opens the substrate-binding tunnel. mdpi.comresearchgate.net The aliphatic chain of stearoyl-CoA then inserts into this hydrophobic tunnel. mdpi.comresearchgate.netresearchgate.net

Conformational Stabilization: Once inside the tunnel, the enzyme stabilizes a specific conformation of the stearoyl-CoA substrate that is favorable for the desaturation reaction. mdpi.comresearchgate.netbiorxiv.org The tunnel forces the fatty acid chain into a particular kinked shape, positioning the C9-C10 bond of the stearoyl chain near the diiron catalytic center of the enzyme. biorxiv.orgchemrxiv.org

Product Unbinding: Following the conversion of stearoyl-CoA to oleoyl-CoA, interactions between the enzyme and the product lead to a subsequent opening of the tunnel. This conformational change is believed to facilitate the exit of the oleoyl-CoA product into the surrounding membrane of the endoplasmic reticulum. mdpi.comresearchgate.netresearchgate.net

Non-equilibrium targeted molecular dynamics simulations represent a promising tool for estimating the kinetics of these binding and unbinding events. nih.gov By calculating the mean non-equilibrium work involved in enforced ligand unbinding, researchers can predict unbinding rates, offering insights into the residence time of substrates and products within the enzyme's active site. nih.gov

Table 1: Key Events in SCD1 Ligand Binding and Unbinding from Molecular Dynamics Simulations

Stage Event Molecular Consequence Reference
Binding CoA moiety interacts with the enzyme surface. Induces the opening of the substrate-binding tunnel. mdpi.comresearchgate.net
Stabilization Stearoyl-CoA is secured within the tunnel. Substrate is held in a conformation favorable for desaturation at the C9-C10 position. mdpi.comresearchgate.netbiorxiv.org

| Unbinding | Enzyme-product (oleoyl-CoA) interactions occur. | The tunnel opens, potentially allowing the product to be released into the membrane. | mdpi.comresearchgate.netresearchgate.net |

Simulation of Enzyme-Substrate Docking and Catalytic Events

Simulations of enzyme-substrate docking provide a detailed view of how stearoyl-CoA fits into the active site of desaturase enzymes and the subsequent chemical reactions. These computational methods, including classical molecular dynamics (MD), density functional theory (DFT), and hybrid quantum mechanics/molecular mechanics (QM/MM), are essential for understanding the catalytic mechanism at an atomic level. chemrxiv.orgtunonlab.comacs.org

The crystal structure of human SCD1 reveals a 24 Å-long narrow, hydrophobic tunnel that serves as the binding site for the aliphatic chain of stearoyl-CoA. chemrxiv.org This tunnel guides the substrate to the diiron active site and forces its chain into a specific gauche conformation, which is ideal for the introduction of a cis-double bond at the C9 position. chemrxiv.org

Key findings from these simulations include:

Role of Specific Residues: Simulations have highlighted the critical role of conserved amino acid residues in orienting the substrate correctly. For instance, a conserved asparagine residue is significant in controlling the substrate's orientation for the reaction to occur with the observed regioselectivity. chemrxiv.orgtunonlab.comacs.org

Catalytic Mechanism: The desaturation reaction is believed to involve a rate-limiting hydrogen atom abstraction from the C9 carbon, followed by a rapid hydrogen abstraction from the C10 carbon. chemrxiv.org DFT cluster model studies have proposed the involvement of a high-valent iron(IV)-oxo species as the reactive intermediate responsible for abstracting the first hydrogen atom. chemrxiv.org

Docking Studies: Molecular docking simulations have been used to predict the binding orientation of fatty acid substrates within the active site. These studies identify key amino acid residues that interact with the substrate through hydrogen bonds and hydrophobic interactions, confirming the proximity of the substrate to the conserved histidine motifs that coordinate the catalytic iron ions. nih.gov

Genetic Perturbation Models (e.g., Gene Knockout and Knockdown Studies in Mammalian and Non-Mammalian Systems)

Genetic perturbation models, such as gene knockout and knockdown systems, have been instrumental in uncovering the physiological functions of enzymes involved in stearoyl-CoA metabolism, particularly SCD. cornell.edugsartor.org These studies, conducted in various organisms from mice to goats, have established SCD1 as a critical regulator of lipid metabolism and energy homeostasis. cornell.edunih.govnih.gov

Gene Knockout Studies: Mice with a targeted disruption of the Scd1 gene (SCD1-/- mice) have provided significant insights. These animals exhibit a distinct metabolic phenotype characterized by reduced body adiposity, increased insulin (B600854) sensitivity, and resistance to diet-induced obesity. cornell.edunih.gov This phenotype is linked to a downregulation of lipid synthesis genes and an upregulation of genes involved in fatty acid oxidation. nih.gov More recent studies using CRISPR/Cas9 technology to generate Scd1 knockout mice confirmed that these mice are leaner and have reduced serum levels of triacylglycerol (TAG) and cholesterol compared to wild-type mice. nih.govpeerj.com

Gene Knockdown and Editing Studies: The CRISPR/Cas9 system has also been used to create SCD1 knockouts in other species and cell lines. In goat mammary epithelial cells, a monoallelic knockout of SCD1 resulted in significantly decreased contents of triacylglycerol and cholesterol. nih.gov This was accompanied by the downregulation of other genes involved in fatty acid synthesis and transport. nih.gov Similarly, Scd1 knockout in mouse embryos led to a reduced blastocyst formation rate, indicating that SCD1 is essential for early embryonic development. nih.govpeerj.com In glioblastoma cells, silencing SCD1 expression via siRNA resulted in a pronounced decrease in SCD1 protein content, highlighting its potential as a therapeutic target in cancer. mdpi.com

These genetic models have collectively demonstrated that reduced SCD1 expression favors fat oxidation over storage, establishing the enzyme as a key control point in the partitioning of lipids. cornell.edu

Table 2: Summary of Phenotypes in SCD1 Genetic Perturbation Models

Model System Genetic Perturbation Method Key Phenotypic Outcomes Reference(s)
Mouse (Mus musculus) Targeted Gene Disruption (Knockout) Reduced adiposity, increased insulin sensitivity, resistance to diet-induced obesity. cornell.edunih.gov
Mouse (Mus musculus) CRISPR/Cas9 (Knockout) Decreased body weight, reduced serum triacylglycerol and cholesterol. nih.govpeerj.com
Goat Mammary Epithelial Cells CRISPR/Cas9 (Knockout) Decreased intracellular triacylglycerol and cholesterol; downregulation of lipogenic genes. nih.gov
Mouse Embryos CRISPR/Cas9 (Knockout) Reduced blastocyst formation rate. nih.govpeerj.com
Human Glioblastoma Cells siRNA (Knockdown) Significant reduction in SCD1 protein levels. mdpi.com

In Vitro Biochemical and Enzymatic Activity Assays for Stearoyl-CoA Transformations

A variety of in vitro assays have been developed to measure the activity of enzymes that transform stearoyl-CoA, primarily SCD. These assays are fundamental for biochemical characterization, understanding enzyme kinetics, and for high-throughput screening (HTS) of potential inhibitors. iaea.org

The SCD enzyme system is located in the endoplasmic reticulum and requires several components for its activity: cytochrome b5 reductase, cytochrome b5, NADH, and molecular oxygen. gsartor.orgnih.govresearchgate.net Assays typically use liver microsomes as a source of the enzyme system. iaea.orgresearchgate.net

Commonly used assay methodologies include:

Radiolabeling Assays: A classic method involves incubating the enzyme source with a radiolabeled substrate, such as [1-¹⁴C]stearoyl-CoA. researchgate.netnih.gov The reaction products are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radiolabeled oleate (B1233923) formed is quantified by scintillation counting. researchgate.netnih.gov

Stable Isotope Labeling with Mass Spectrometry: To avoid the use of radioactivity and interference from endogenous substrates, HTS assays have been developed using deuterium-labeled stearoyl-CoA. iaea.orgnih.gov The conversion of the labeled substrate to its monounsaturated product is measured by liquid chromatography-mass spectrometry (LC/MS), allowing for a robust and high-throughput workflow. iaea.orgnih.gov This method has been successfully used to screen millions of compounds to identify novel SCD1 inhibitors. iaea.org

HPLC-Based Assays: Another approach involves cultivating primary hepatocytes with [1-¹⁴C]stearic acid, which is then incorporated into the cellular lipid pool and converted to oleic acid by SCD. nih.gov After hydrolysis of total cell lipids, the resulting fatty acids are separated by reverse-phase HPLC and quantified by on-line flow scintillation analysis. This cellular assay provides a robust method to measure SCD activity and its inhibition in a more physiologically relevant context. nih.gov

These assays have been crucial in determining kinetic parameters, such as the Kₘ for stearoyl-CoA (reported as 10.5 µM in one study), and in validating the inhibitory activity of known SCD inhibitors like sterculic acid and conjugated linoleic acid. iaea.org

Table 3: Comparison of In Vitro Assays for Stearoyl-CoA Desaturase (SCD) Activity

Assay Type Substrate Detection Method Advantages Disadvantages Reference(s)
Radiometric Assay [1-¹⁴C]stearoyl-CoA TLC or HPLC with scintillation counting High sensitivity, direct measurement of product formation. Requires handling of radioactive materials, lower throughput. researchgate.netnih.gov
LC/MS Assay Deuterium-labeled stearoyl-CoA Liquid Chromatography-Mass Spectrometry (LC/MS) High-throughput, non-radioactive, high specificity. Requires specialized and expensive equipment. iaea.orgnih.gov

| Cellular HPLC Assay | [1-¹⁴C]stearic acid | HPLC with on-line flow scintillation | Measures activity in a cellular context, robust. | Indirect measurement (requires cellular uptake and activation of stearic acid), uses radioactivity. | nih.gov |

Vi. Future Directions and Emerging Research Avenues for Stearoyl Coenzyme a

Delineation of Specific Functions for Different SCD Isoforms Beyond SCD1

While stearoyl-CoA desaturase 1 (SCD1) has been a primary focus, the distinct functions of other SCD isoforms are a burgeoning area of research. tandfonline.com In mice, four SCD isoforms (SCD1-4) have been identified, while humans possess two, SCD1 and SCD5. pnas.orgmdpi.com Understanding the unique roles of these isoforms is crucial for targeted therapeutic development.

SCD2, for instance, is vital for the synthesis of monounsaturated fatty acids (MUFAs) during early development in mice, particularly in the skin and liver, a time when SCD1 expression is low. pnas.orgnih.gov Studies on SCD2-deficient neonatal mice revealed defects in the skin's permeability barrier. pnas.org In adult mice, SCD2 is expressed in most tissues except the liver, whereas SCD1 is predominant in lipogenic tissues. pnas.org

SCD3 shows a preference for desaturating palmitoyl-CoA with minimal activity towards stearoyl-CoA, distinguishing it from SCD1, SCD2, and SCD4 which desaturate both. nih.govscispace.com Its expression is primarily restricted to the skin, Harderian glands, and preputial glands. pnas.org SCD4 is mainly found in the heart. pnas.orgbohrium.com In humans, the primate-specific SCD5 is highly expressed in the brain and pancreas, but its precise physiological roles and involvement in disease are still under active investigation. researchgate.netoncotarget.com

IsoformPrimary Tissue Expression (Mouse)Substrate PreferenceKnown/Proposed Functions
SCD1Lipogenic tissues (liver, adipose) in adultsStearoyl-CoA, Palmitoyl-CoARegulation of systemic energy metabolism, lipid synthesis. pnas.org
SCD2Ubiquitous in most tissues (except adult liver), high in neonatal liver and skinStearoyl-CoA, Palmitoyl-CoAEssential for lipid synthesis during early development, skin barrier function. pnas.org
SCD3Skin (sebocytes), Harderian and preputial glandsPalmitoyl-CoALikely specialized roles in glandular lipid production. pnas.orgnih.gov
SCD4HeartStearoyl-CoA, Palmitoyl-CoAPotential role in cardiac energy metabolism and response to ischemia. bohrium.com
SCD5 (Human)Brain, PancreasStearoyl-CoALargely unknown, potential role in neurological function and breast cancer. researchgate.netoncotarget.com

High-Throughput Screening and Identification of Novel Modulators of Stearoyl-CoA Metabolism

The development of high-throughput screening (HTS) assays has significantly accelerated the discovery of novel small molecule inhibitors of stearoyl-CoA metabolism. These technologies are crucial for identifying new therapeutic leads for a variety of diseases, including metabolic disorders and cancer. oncotarget.com

One innovative approach combines computational drug design with machine learning and functional assessment to rationally design potent and selective SCD1 inhibitors. oncotarget.comnih.gov This has led to the discovery of unique molecules with promising anti-tumor activity and favorable pharmacokinetic profiles. oncotarget.com For example, a mass spectrometry-based HTS assay using deuterium-labeled stearoyl-CoA has been successfully employed to screen large compound libraries, identifying numerous potent and "drug-like" hits. nih.gov This method circumvents issues with radioactive substrates and interference from endogenous lipids. nih.gov

These screening efforts have yielded a diverse range of chemical scaffolds, including substituted heteroaromatic compounds, pyridazine (B1198779) carboxamides, and pyridine-piperidine carboxamide analogues. tandfonline.comrsc.orgacs.org Some of these novel inhibitors have demonstrated impressive potency, with IC50 values in the low nanomolar range. oncotarget.comrsc.org

Inhibitor Class/ExampleScreening MethodReported Potency (IC50)Therapeutic Potential
Substituted Heteroaromatic CompoundsIn vitro assays13 to 231 nM for some compounds tandfonline.comMetabolic disorders tandfonline.com
SSI-4 (Pyridine-piperidine carboxamide)Computational design and functional assessment1.9 nM rsc.orgCancer therapy oncotarget.comrsc.org
N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamideNot specifiedNot specifiedNonalcoholic steatohepatitis (NASH) jst.go.jpnih.gov
Various (from HTS)Mass spectrometry-based HTS48 compounds <100 nM nih.govMetabolic disorders nih.gov

Advanced Imaging Techniques for Visualizing Stearoyl-CoA Dynamics in Live Cells

Visualizing the dynamics of stearoyl-CoA and its metabolic products in living cells is a significant challenge that new imaging technologies are beginning to address. These methods are crucial for understanding the subcellular localization and real-time changes in lipid metabolism.

One promising technique is mid-infrared photothermal (MIP) microscopy combined with deuterium-labeled fatty acids. biorxiv.org By using deuterated palmitic acid, researchers can track its desaturation into monounsaturated fatty acids, providing a direct view of SCD activity within lipid droplets in cancer cells. biorxiv.org

Fluorescent probes offer another powerful tool for live-cell imaging. Novel fluorescent dyes have been developed whose emission spectra are sensitive to the lipid order of membranes, allowing for the visualization of changes in membrane fluidity that can be influenced by the products of stearoyl-CoA metabolism. plos.org Furthermore, bioorthogonal chemistry using probes like sterculic acid, a cyclopropene-containing oleic acid analogue, enables the visualization of unsaturated fatty acid uptake and processing in live cells without the disruptive effects of large fluorescent tags. d-nb.info Coherent anti-Stokes Raman scattering (CARS) microscopy is another label-free imaging technique that can provide quantitative information about lipid expression and composition in living organisms. researchgate.net

Integration of Omics Data for Systems-Level Understanding of Stearoyl-CoA Metabolic Networks

A systems-level understanding of the complex metabolic networks involving stearoyl-CoA requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This approach allows for the construction of comprehensive models of cellular metabolism. nih.govnih.gov

By integrating these data into genome-scale metabolic models (GEMs), researchers can gain insights into the intricate relationships between genes, proteins, and metabolites in the context of stearoyl-CoA pathways. nih.gov For example, lipidomic analyses can quantify changes in the ratios of saturated to monounsaturated fatty acids, providing a direct readout of SCD activity. mdpi.com When combined with transcriptomic data showing changes in the expression of SCD and other metabolic genes, a more complete picture of the metabolic state emerges. mdpi.com

This integrated approach is being used to study a variety of biological systems and diseases. For instance, in the context of placental metabolism, a multi-omics approach has highlighted how elevated fatty acids can impact trophoblast metabolism and lipid processing. mdpi.com Similarly, such approaches are crucial for understanding the metabolic reprogramming that occurs in cancer and other diseases. researchgate.net

Development of Targeted Probes for In Vivo Stearoyl-CoA Research

To translate our understanding of stearoyl-CoA metabolism from cell culture to whole organisms, the development of targeted probes for in vivo research is essential. These probes can be used for non-invasive imaging and for studying the tissue-specific roles of stearoyl-CoA and its associated enzymes.

One major area of development is in positron emission tomography (PET) tracers. Researchers have designed and synthesized radiolabeled inhibitors of SCD1, such as ¹⁸F-FPPPT and ¹⁸F-FAPPT, which can be used to non-invasively assess SCD1 expression levels in tumors in vivo. snmjournals.orgnih.gov This allows for the potential to monitor tumor response to SCD-targeted therapies.

Another strategy involves the development of liver-targeted SCD inhibitors. By designing molecules that are specifically taken up by the liver, it may be possible to achieve therapeutic effects in metabolic diseases while minimizing side effects in other tissues like the skin and eyes. researchgate.net Furthermore, the creation of tumor-specific irreversible inhibitors that are activated by enzymes highly expressed in cancer cells, such as cytochrome P450s, represents a novel approach to selectively target cancer metabolism. nih.gov The development of bioorthogonal chemical probes, such as those containing cyclopropene (B1174273) groups, also holds promise for in vivo applications, allowing for the specific labeling and tracking of fatty acids in living organisms. d-nb.info

Q & A

Q. What are the optimal methods for synthesizing and characterizing stearoyl coenzyme A lithium salt in academic laboratories?

Synthesis typically involves acylating coenzyme A with stearoyl chloride under controlled pH (7.5–8.5) in lithium-containing buffers. Purification is achieved via reversed-phase HPLC, with purity ≥93% confirmed by HPLC analysis . Characterization includes mass spectrometry (e.g., ESI-MS) to verify molecular weight (≈1034 Da for the trilithium salt) and structural integrity . Note that residual lithium ions can interfere with enzymatic assays; dialysis or ion-exchange chromatography is recommended for removal .

Q. How does the solubility of this compound salt vary across solvents, and what protocols ensure stability?

The compound is sparingly soluble in water (tested at 100 mg/mL with turbidity) but dissolves better in buffered solutions (e.g., 50 mM cacodylate, pH 6.0). Stability is pH-dependent: degradation occurs rapidly at pH <5.0 or >8.4. For long-term storage, lyophilize and store at –80°C in anhydrous conditions to prevent hydrolysis . Avoid freeze-thaw cycles, as repeated thawing reduces activity by ~20% per cycle .

Q. What are the standard protocols for quantifying this compound salt in enzymatic assays?

Use UV absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹) for quantification. For kinetic studies, pair with DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to measure free thiol groups released during acyl transfer. Ensure reaction buffers contain 1–2 mM EDTA to chelate residual divalent cations that may inhibit CoA-dependent enzymes .

Advanced Research Questions

Q. How can researchers address contradictory data on stearoyl-CoA’s role in lipid metabolism across in vitro and in vivo models?

Discrepancies often arise from differences in enzyme isoforms (e.g., acyl-CoA synthetases) or compartmentalization (cytosolic vs. mitochondrial pools). Validate findings using isotopic tracers (e.g., ³H-labeled stearoyl-CoA) to track metabolic flux . Cross-check with genetic knockout models to isolate specific pathways . Purity variations (e.g., 94% vs. ≥99%) can also skew results; re-test critical experiments with HPLC-purified batches .

Q. What experimental design considerations are critical for studying stearoyl-CoA’s interactions with membrane-bound proteins?

Incorporate detergent micelles (e.g., 0.1% Triton X-100) to mimic lipid bilayers and prevent nonspecific aggregation. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Control for lithium ion interference by comparing results with potassium or sodium salt analogs . For in-cell studies, employ photoactivatable probes to spatially resolve interactions .

Q. How can isotopic labeling of this compound salt improve mechanistic studies of β-oxidation or lipid synthesis?

Tritium-labeled stearoyl-CoA ([9,10-³H], 30–60 Ci/mmol) enables precise tracking in subcellular fractions. For mass spectrometry, use ¹³C-labeled variants to distinguish endogenous vs. exogenous pools. Note that labeling efficiency depends on the position: terminal methyl groups (e.g., [methyl-³H]) are more stable than acyl-chain labels during β-oxidation .

Q. What are the challenges in applying stearoyl-CoA lithium salt to in vivo models, and how can they be mitigated?

Poor membrane permeability limits cellular uptake. Use electroporation or lipid-based carriers (e.g., cyclodextrins) for delivery. In animal studies, administer via intraperitoneal injection with solubility enhancers (e.g., 10% PEG-400). Monitor lithium toxicity by measuring serum Li⁺ levels; switch to sodium/potassium salts if toxicity exceeds 0.5 mM .

Methodological Validation

  • Purity Verification : Cross-check commercial batches (94–99% purity) with dual-column HPLC (C18 and HILIC) to confirm absence of dephosphorylated or hydrolyzed byproducts .
  • Data Reproducibility : Replicate key experiments in lithium-free buffers (e.g., potassium cacodylate) to rule out cation-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.